
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane is an organic compound that features both an amino group and a sulfonyl group attached to a trifluoroethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane typically involves the radical addition of N-Fmoc allylamine and xanthates with functionalized substituents, followed by oxidative chlorination with N-chlorosuccinimide/HCl . This method is expeditious and practical, yielding Fmoc-protected 2-aminoethanesulfonyl chlorides with different functionalized substituents in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding sulfonamides.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for oxidation, hydrazine hydrate for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include sulfonamides, reduced sulfonyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of sulfonopeptides and other complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane involves its interaction with molecular targets through its amino and sulfonyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethanesulfonyl azide: Similar in structure but contains an azide group instead of a trifluoroethane backbone.
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride: Contains a methylpropane backbone instead of trifluoroethane.
Uniqueness
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane is unique due to its trifluoroethane backbone, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific functional properties .
Eigenschaften
Molekularformel |
C4H8F3NO2S |
|---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H8F3NO2S/c5-4(6,7)3-11(9,10)2-1-8/h1-3,8H2 |
InChI-Schlüssel |
LCAFKXUREMWCMM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)CC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



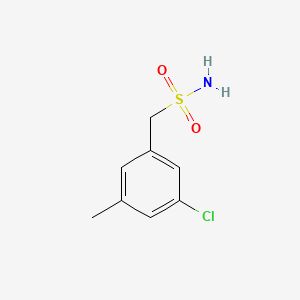
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
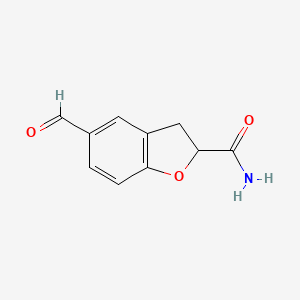
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)

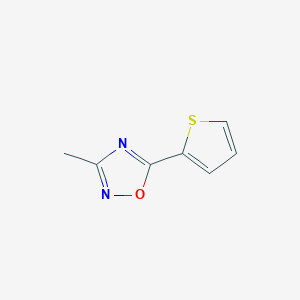
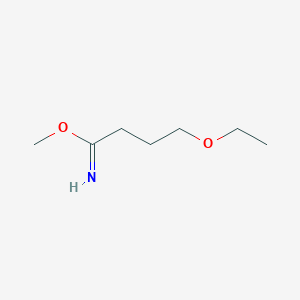
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
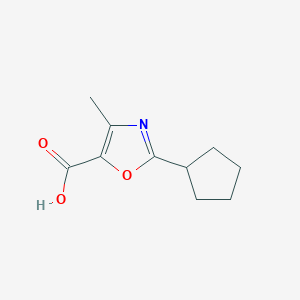
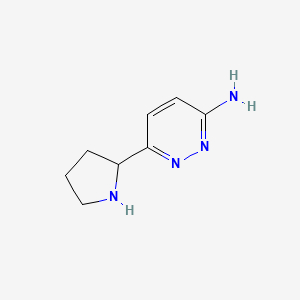

![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
